molecular formula C23H21BrN4O3S B11655309 (6Z)-6-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11655309
M. Wt: 513.4 g/mol
InChI Key: IYWSZZRNKDLBDK-IVTJCWFQSA-N
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Description

The compound (6Z)-6-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidinones This compound is characterized by its unique structure, which includes a bromophenoxy group, an ethoxy linkage, and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazolo[3,2-a]pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazolo[3,2-a]pyrimidinone core.

    Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced through a nucleophilic substitution reaction, where a bromophenol derivative reacts with an appropriate electrophile.

    Ethoxy Linkage Formation: The ethoxy linkage is formed by reacting an ethoxy-containing reagent with the intermediate compound.

    Benzylidene Formation: The final step involves the condensation of the intermediate with a benzaldehyde derivative to form the benzylidene moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(6Z)-6-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (6Z)-6-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

(6Z)-6-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can be compared with other similar compounds, such as:

    Thiadiazolo[3,2-a]pyrimidinones: Compounds with similar core structures but different substituents.

    Bromophenoxy Derivatives: Compounds containing the bromophenoxy group but with different linkages or additional functional groups.

    Benzylidene Derivatives: Compounds with benzylidene moieties but different core structures.

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21BrN4O3S

Molecular Weight

513.4 g/mol

IUPAC Name

(6Z)-6-[[2-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H21BrN4O3S/c1-14(2)22-27-28-20(25)18(21(29)26-23(28)32-22)13-15-5-3-4-6-19(15)31-12-11-30-17-9-7-16(24)8-10-17/h3-10,13-14,25H,11-12H2,1-2H3/b18-13-,25-20?

InChI Key

IYWSZZRNKDLBDK-IVTJCWFQSA-N

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=CC=CC=C3OCCOC4=CC=C(C=C4)Br)/C(=O)N=C2S1

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC=CC=C3OCCOC4=CC=C(C=C4)Br)C(=O)N=C2S1

Origin of Product

United States

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